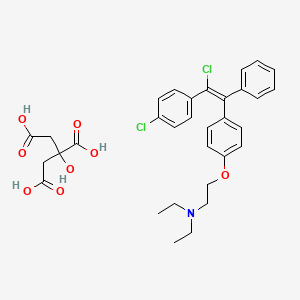

4'-クロロクロミフェンシトラート(E/Z混合物);2-ヒドロキシプロパン-1,2,3-トリカルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

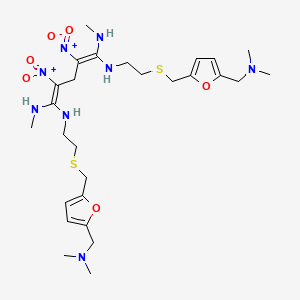

4-Chloro Clomiphene Citrate (E/Z Mixture) is a synthetic non-steroidal compound used in scientific research. It is a mixture of two isomers, E and Z, which are both active ingredients in the compound. 4-Chloro Clomiphene Citrate has been used in numerous scientific research studies, as it has been found to have multiple biochemical and physiological effects.

科学的研究の応用

排卵誘発

クロミフェンシトラートは、主に無排卵周期の女性(例えば、多嚢胞性卵巣症候群による)における排卵を誘発するために、女性の不妊症の治療に使用されます {svg_1}. これは、視床下部の負のフィードバックを阻害することで、性腺刺激ホルモンの放出を刺激します {svg_2}.

代謝研究

クロミフェン代謝の個人間変動は、クロミフェン療法への反応がないことの妥当な説明と考えられています {svg_3}. ヒト血漿中のクロミフェンの(E)-および(Z)-異性体とその推定されるN-デスエチル、N,N-ジデスエチル、4-ヒドロキシ、および4-ヒドロキシ-N-デスエチル代謝物、およびN-オキシドの定量のための包括的な、迅速な、感度が高く、特異的な分析方法が開発されました {svg_4}.

スポーツにおけるドーピング

クロミフェンシトラートは、ドーピング検査中にテストステロン/エピテストステロン比の特徴を明らかにせずに、テストステロン産生量を増やすために、アスリートによって乱用されています {svg_5}.

静脈内注射のための製剤

現在、クロミフェンシトラートは経口錠剤として入手可能であり、非経口製剤は存在しません {svg_6}. ある研究では、静脈内注射での使用のために、クロミフェンシトラート-ヒドロキシプロピル-β-シクロデキストリン包接錯体が調製されました {svg_7}.

安定性試験

静脈内注射のためのクロミフェンシトラート-ヒドロキシプロピル-β-シクロデキストリン包接錯体の安定性を調べました {svg_8}. 6か月間の加速(40℃)貯蔵条件での安定性データは、良好な結果を示しました {svg_9}.

安全上の注意

4'-クロロクロミフェンシトラート(E/Z混合物)を扱う場合は、換気のよい場所で取り扱い、適切な保護服を着用し、皮膚や目との接触を避け、粉塵やエアロゾルの発生を避け、非火花工具を使用し、静電放電蒸気による火災を防ぐようにしてください {svg_10}.

Safety and Hazards

Safety measures for handling 4’-Chloro Clomiphene Citrate(E/Z Mixture) include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary .

作用機序

Target of Action

The primary target of 4’-Chloro Clomiphene Citrate(E/Z Mixture), also known as Clomifene, is the estrogen receptor . This compound acts as a selective estrogen receptor modulator (SERM) and can interact with estrogen-receptor-containing tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix .

Mode of Action

Clomifene acts as an estrogen antagonist in the hypothalamus and pituitary gland . It competitively binds to estrogen receptors, blocking the action of estrogen and causing an increase in the release of gonadotropin-releasing hormone (GnRH) . This leads to the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH), which in turn leads to the development and maturation of the ovarian follicle, ovulation, and subsequent development and function of the corpus luteum .

Biochemical Pathways

The primary biochemical pathway affected by Clomifene is the hypothalamic-pituitary-ovarian axis . By blocking estrogen action, Clomifene increases the release of GnRH from the hypothalamus, which then stimulates the pituitary to release FSH and LH. These hormones stimulate the growth of the ovarian follicle and the production of estradiol .

Pharmacokinetics

Clomifene is orally administered and has a high bioavailability of over 90% . It is metabolized in the liver via the CYP2D6 enzyme, with enterohepatic circulation . The elimination half-life of Clomifene is between 4 to 7 days . The active metabolites, 4-Hydroxyclomiphene (4-OH-CLO) and 4-Hydroxy-N-desethylclomiphene (4-OH-DE-CLO), have half-lives of 13-34 hours and 15-37 hours respectively . The compound is mainly excreted in feces, with some in urine .

Result of Action

The result of Clomifene’s action is the induction of ovulation, making it useful in treating female infertility due to anovulation, such as that seen in polycystic ovary syndrome . It can lead to multiple ovulation, thereby increasing the risk of conceiving twins .

特性

IUPAC Name |

2-[4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)18-19-30-24-16-12-21(13-17-24)25(20-8-6-5-7-9-20)26(28)22-10-14-23(27)15-11-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-17H,3-4,18-19H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBRXVWBYYHSPM-BTKVJIOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)Cl)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35Cl2NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747330 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14158-75-9 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)